molecular formula C12H20O2 B3031700 Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-94-5

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate

Cat. No. B3031700
CAS RN: 62934-94-5
M. Wt: 196.29 g/mol
InChI Key: QMPMSSFZWHKIOC-UHFFFAOYSA-N
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Description

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is a compound that falls within the category of bicyclic organic esters. These compounds are characterized by their bicyclic structure and the presence of an ester functional group. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar bicyclic structures and functionalities have been studied. For instance, the synthesis of a monomer with a bicyclic ortho ester group is described, which shares the bicyclic [2.2.2]octane motif .

Synthesis Analysis

The synthesis of related bicyclic compounds involves various strategies. For example, the synthesis of 1-ethyl-4-[(2-methacryloxy)ethyl carbamoyloxymethyl]-2,6,7-trioxabicyclo[2.2.2]octane involves polymerizable acrylic and bicyclic ortho ester groups . Another synthesis approach is the three-component condensation used to synthesize Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . Additionally, the resolution of Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate via diastereomeric salt formation and subsequent isomerization, hydrogenation, and hydrolysis steps are employed to obtain various enantiomers of related compounds .

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis , while the stereochemistry and relative configurations of various enantiomers of a related compound were determined by NMR spectroscopy .

Chemical Reactions Analysis

Bicyclic compounds like Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate can undergo a variety of chemical reactions. The polymerization behavior of related compounds has been explored, with studies investigating both free-radical and ionic polymerization pathways . Additionally, Diels-Alder reactions are a common synthetic tool for building bicyclic structures, as demonstrated by the use of Ethyl 1,3-cyclohexadien-1-carboxylate in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The photoelectron spectra of related compounds, such as 1-ethynylbicyclo[2.2.2]octane and 1,4-diethynylbicyclo[2.2.2]octane, have been studied to understand their electronic structure . These studies provide insights into the reactivity and stability of the compounds, which are important for their potential applications in material science and organic synthesis.

Safety and Hazards

The safety data sheet (SDS) for Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-14-11(13)10-8-9-4-6-12(10,2)7-5-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMSSFZWHKIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379802
Record name Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate

CAS RN

62934-94-5
Record name Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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